

Spectroscopic Analysis of 2-Phenyl-3-butyn-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenyl-3-butyn-2-ol**

Cat. No.: **B089498**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Phenyl-3-butyn-2-ol**, a valuable building block in organic synthesis. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format. Detailed experimental protocols for obtaining these spectra are also provided, alongside a logical workflow for the spectroscopic analysis of such compounds.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases.
[\[1\]](#)[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2-7.6	Multiplet	5H	Aromatic protons (C_6H_5)
~2.5	Singlet	1H	Alkyne proton (- $C\equiv CH$)
~2.1	Singlet	1H	Hydroxyl proton (-OH)
~1.7	Singlet	3H	Methyl protons (- CH_3)

 ^{13}C NMR (Carbon NMR) Data[\[1\]](#)[\[4\]](#)

Chemical Shift (δ) ppm	Assignment
~145	Quaternary aromatic carbon (C-Ar)
~128	Aromatic CH
~127	Aromatic CH
~125	Aromatic CH
~88	Quaternary alkyne carbon (- $C\equiv C-$)
~75	Terminal alkyne carbon (- $C\equiv CH$)
~70	Quaternary carbon (- $C(OH)-$)
~32	Methyl carbon (- CH_3)

Infrared (IR) Spectroscopy[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)

Frequency (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3300	Strong, Sharp	≡C-H stretch (terminal alkyne)
~3050	Medium	C-H stretch (aromatic)
~2980	Medium	C-H stretch (aliphatic)
~2100	Weak	C≡C stretch (alkyne)
~1600, 1490, 1450	Medium to Weak	C=C stretch (aromatic ring)

Mass Spectrometry (MS)^{[1][2][5][9]}

m/z	Relative Intensity (%)	Assignment
146	Moderate	[M] ⁺ (Molecular Ion)
131	High	[M-CH ₃] ⁺
105	High	[C ₆ H ₅ CO] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-Phenyl-3-butyn-2-ol** to elucidate its molecular structure.

Materials and Equipment:

- **2-Phenyl-3-butyn-2-ol** sample
- Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
- 5 mm NMR tubes

- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of **2-Phenyl-3-butyn-2-ol** and dissolve it in approximately 0.7 mL of CDCl_3 in a clean, dry vial.[5][6] For ^{13}C NMR, a more concentrated sample (50-100 mg) may be used to reduce acquisition time.[6]
- Solubilization: Gently vortex the vial to ensure the sample is completely dissolved.[5]
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.[5]
- Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl_3 solvent. [5] Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[5]
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time will be necessary compared to ^1H NMR.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal at 0.00 ppm.[7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Phenyl-3-butyn-2-ol** by measuring the absorption of infrared radiation.

Materials and Equipment:

- **2-Phenyl-3-butyn-2-ol** sample
- Spectroscopic grade solvent (e.g., carbon tetrachloride, CCl_4 , or chloroform, CHCl_3)
- Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- FTIR spectrometer

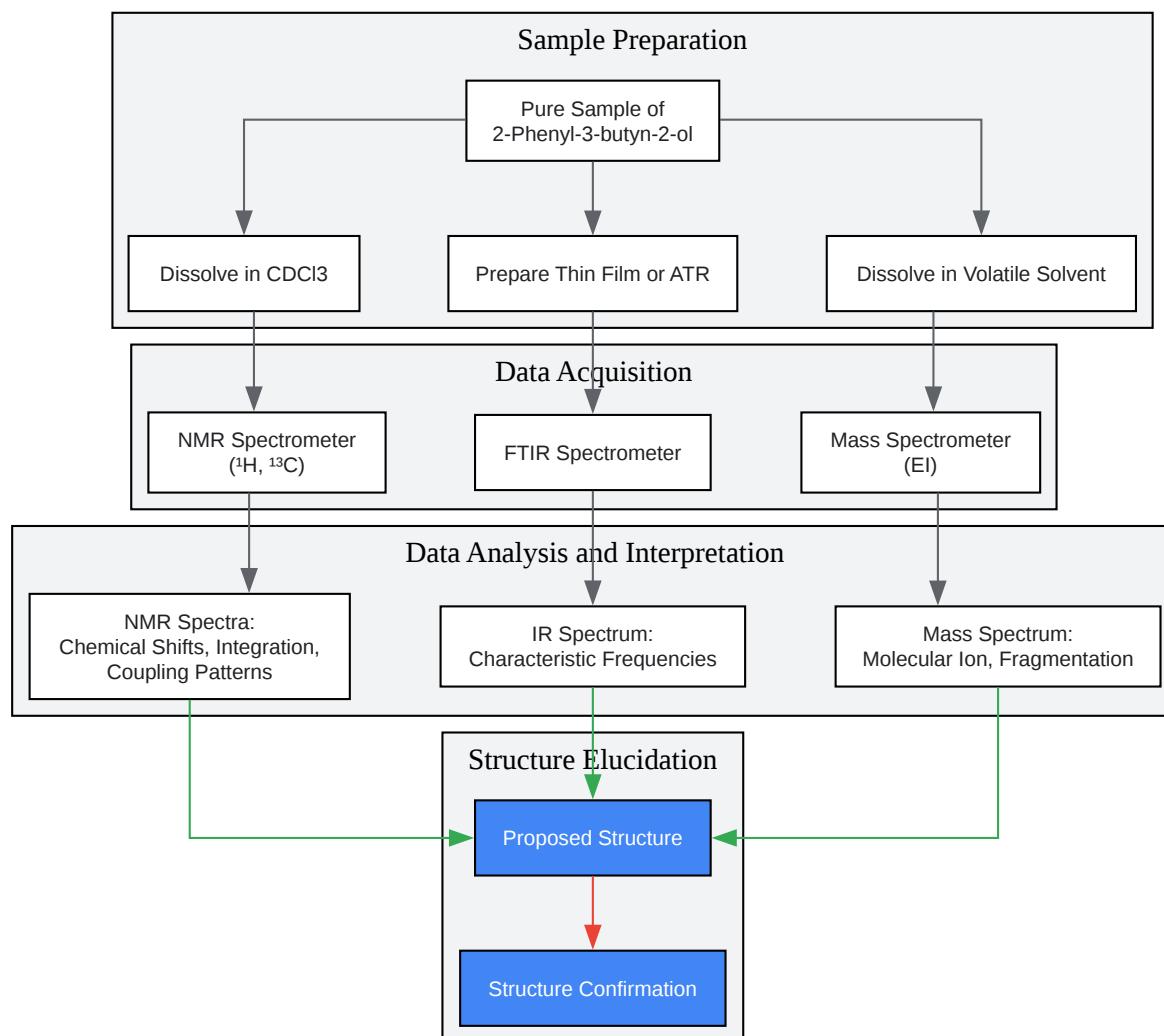
Procedure (Thin Film Method):

- Sample Preparation: Dissolve a small amount of **2-Phenyl-3-butyn-2-ol** in a few drops of a volatile solvent like acetone or methylene chloride.[8]
- Casting a Film: Apply a drop of the solution to the surface of a clean, dry salt plate.[8] Allow the solvent to evaporate, leaving a thin, uniform film of the sample on the plate.[8]
- Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.
- Background Scan: Run a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental absorptions.
- Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Phenyl-3-butyn-2-ol**.

Materials and Equipment:


- **2-Phenyl-3-butyn-2-ol** sample
- Volatile solvent (e.g., methanol or acetonitrile)
- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure (Electron Ionization - EI):

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation and purification before analysis. [\[9\]](#)
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[10\]](#)[\[11\]](#) This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion.[\[11\]](#)
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species and neutral radicals or molecules.[\[9\]](#)
- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).[\[9\]](#) [\[11\]](#)
- Detection: A detector records the abundance of each ion at a specific m/z value.[\[11\]](#)
- Data Presentation: The resulting mass spectrum is plotted as the relative abundance of ions versus their m/z ratio.[\[10\]](#) The peak with the highest m/z often corresponds to the molecular ion, and its mass provides the molecular weight of the compound.

Workflow and Data Integration

The spectroscopic analysis of an unknown compound follows a logical progression. The following diagram illustrates a typical workflow for the characterization of a small organic molecule like **2-Phenyl-3-butyn-2-ol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **2-Phenyl-3-butyn-2-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-3-phenyl-1-butyne | C10H10O | CID 92098 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenyl-3-butyn-2-ol [webbook.nist.gov]
- 3. 2-PHENYL-3-BUTYN-2-OL(127-66-2) MS spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Phenyl-3-butyn-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089498#spectroscopic-data-for-2-phenyl-3-butyn-2-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com